

Comprehensive Structural Characterization of 3,3',5-Triiodo-N-hydroxy-L-thyronine[1]

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Compound of Interest

Compound Name: 3,3',5-Triiodo-N-hydroxy-L-thyronine

Cat. No.: B1156795

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Executive Summary & Research Context

3,3',5-Triiodo-N-hydroxy-L-thyronine (N-OH-T3) represents a critical, albeit transient, derivative in the structural biology of thyroid hormones.[1] While the canonical triiodothyronine (T3) serves as the primary genomic activator of thyroid hormone receptors (TRs), the N-hydroxylated variant is of significant interest in three specific domains:

- **Metabolic Intermediacy:** It functions as a mechanistic bridge in the oxidative deamination of T3 to 3,3',5-triiodothyroacetic acid (Triac).
- **Prodrug Design:** The N-hydroxy moiety alters the pKa and lipophilicity of the amino acid tail, potentially modifying transport kinetics across the blood-brain barrier (MCT8/OATP transporters).
- **Synthetic Interference:** It is a common oxidative impurity in the synthesis and storage of T3 standards.

This guide provides a rigorous analytical framework for the synthesis, stabilization, and structural validation of N-OH-T3, distinguishing it from its parent compound (T3) and its degradation products.[1]

Molecular Architecture & Physicochemical Properties[1][2]

The structural core of N-OH-T3 retains the thyronine scaffold—two phenyl rings linked by an ether bridge with a specific 3,3',5-iodination pattern.[1] The defining modification is the substitution of one amine hydrogen with a hydroxyl group (

).[1]

Feature	3,3',5-Triiodo-L-thyronine (T3)	3,3',5-Triiodo-N-hydroxy-L-thyronine
Formula		
Molecular Weight	650.97 Da	666.97 Da (+16 Da shift)
C-Alpha Chirality	L-(S)-configuration	L-(S)-configuration
Functional Group	Primary Amine ()	Hydroxylamine ()
pKa (Amine/N-OH)	~8.4 (Basic)	~6.0 (Weakly Basic / Acidic)
Redox Stability	Stable	Unstable (Prone to disproportionation)

Stability Warning (Critical)

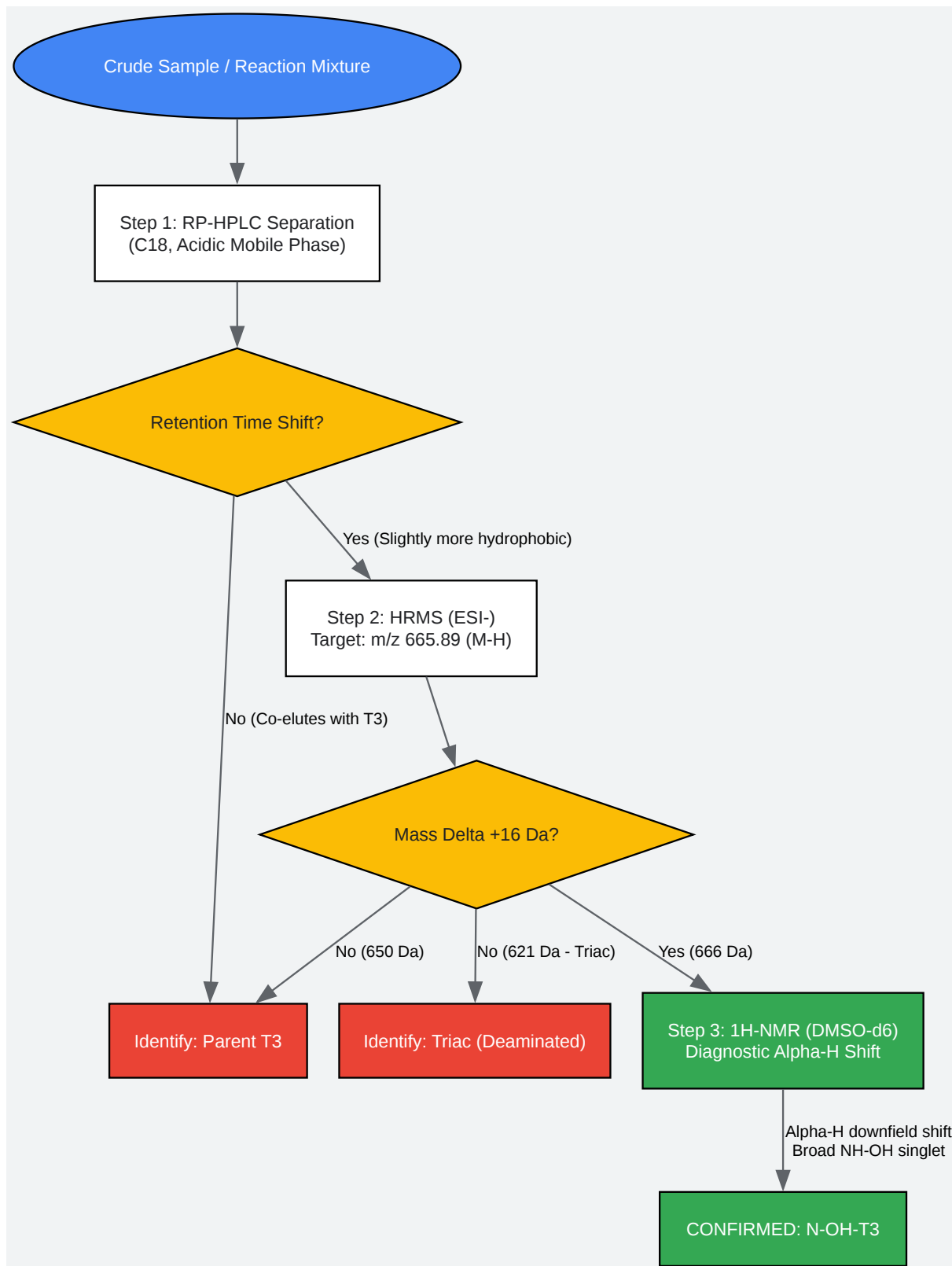
N-hydroxy amino acids are redox-active.[1] They readily oxidize to oximes (

) or disproportionate to the parent amine and nitroso derivatives.[1]

- Protocol: All analytical steps must be performed using degassed solvents under an Argon/Nitrogen atmosphere.
- Storage:
 - in dark, amber vials.

Analytical Workflow: Decision Matrix

The following diagram outlines the logical flow for confirming the identity of N-OH-T3, specifically filtering out common impurities like T3 (parent) and Triac (metabolite).



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Figure 1: Analytical Decision Matrix for the isolation and validation of N-hydroxy-thyronine derivatives.

Analytical Protocol 1: High-Resolution Mass Spectrometry (HRMS)[1]

Mass spectrometry provides the first line of evidence. Due to the iodine atoms, Negative Mode ESI is preferred for sensitivity, though Positive Mode is useful for characterizing the amine/hydroxylamine modification.

Instrumental Parameters

- Ionization: Electrospray Ionization (ESI).[2]
- Polarity: Negative (ESI-) for core detection; Positive (ESI+) for fragmentation.[1]
- Analyzer: Q-TOF or Orbitrap (Required for isotopic fine structure of Iodine).[1]

Diagnostic Transitions

The key differentiator is the +15.9949 Da mass shift from T3.

Species	ESI(-) m/z [M-H] ⁻	ESI(+) m/z [M+H] ⁺	Key Fragmentation (MS/MS)
T3 (Reference)	649.81	651.82	Loss of (-17), Loss of (-127)
N-OH-T3	665.81	667.82	Loss of Oxygen (-16) regenerates T3 ion
Loss of Water (-18)			
Nitrone formation			

Expert Insight: In ESI+, N-hydroxylamines are thermally labile.[1] You may observe a high abundance of the "T3-like" ion (m/z 651) due to in-source fragmentation (loss of oxygen).[1] Soft ionization settings (lower source temperature, ~200°C) are crucial to preserve the molecular ion $[M+H]^+$ 667.[1]

Analytical Protocol 2: NMR Spectroscopy (The Definitive Proof)

While MS confirms mass, NMR confirms the location of the oxygen atom (on the Nitrogen). The high electron density of the Iodine atoms shields the aromatic protons, but the N-hydroxylation significantly deshields the aliphatic

-proton.

Sample Preparation

- Solvent: DMSO-d6 (Avoid or Methanol-d4 initially to prevent rapid proton exchange of the N-OH group).[1]
- Concentration: >5 mM (Iodine atoms cause line broadening; higher concentration helps).

Chemical Shift Assignment (1H , 600 MHz)

Proton Position	T3 Shift (ppm)	N-OH-T3 Shift (ppm)	Structural Logic
Aromatic 3', 5'	~6.95 (s)	~6.95 (s)	Distant from modification; minimal change.
Aromatic 2, 6	~7.85 (s)	~7.85 (s)	Core thyronine structure intact.[1]
-CH ₂	2.8 - 3.1 (m)	2.9 - 3.2 (m)	Slight deshielding.[1]
-CH	3.80 (t)	4.10 - 4.30 (m)	Diagnostic: The electronegative N-OH group pulls density, shifting this proton downfield.[1]
Amine ()	Broad singlet	Disappears	Replaced by NH-OH signals.[1]
N-OH / NH	N/A	8.5 - 9.5 (Broad)	Extremely broad, exchangeable peaks. [1] Distinct from phenolic OH (~10.5).

Self-Validating Check: Upon adding

to the NMR tube, the broad peak at 8.5-9.5 ppm (NH-OH) must collapse/disappear immediately, while the

-CH (4.1 ppm) simplifies in splitting pattern due to loss of coupling to the nitrogen protons.[1]

Analytical Protocol 3: Chromatographic Separation[1]

Separating N-OH-T3 from T3 is challenging due to similar lipophilicity.[1] The N-hydroxy group is slightly more acidic and polar than the amine, but intramolecular H-bonding can mask this.[1]

HPLC Conditions

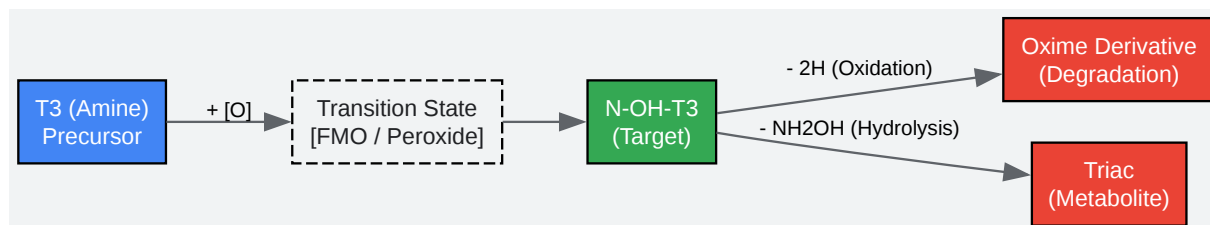
- Column: C18 Reverse Phase (e.g., Phenomenex Kinetex, 2.6 μm), 100 x 2.1 mm.[1]
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]
- Gradient: 10% B to 60% B over 15 minutes.
- Detection: UV at 225 nm (Iodine absorbance) and 280 nm (Tyrosine core).

Expected Elution Order:

- Triac (Most polar/acidic metabolite)
- N-OH-T3 (Elutes slightly before or co-elutes with T3 depending on pH. At pH 2.5, it is often slightly less retained than T3).
- T3 (Parent)

Synthesis & Pathway Visualization[1]

Understanding the origin of N-OH-T3 aids in its analysis.[1] It is primarily formed via the Flavin-containing Monooxygenase (FMO) pathway or non-enzymatic oxidation.[1]



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Figure 2: Synthetic and degradation pathways.[1] N-OH-T3 is kinetically unstable and tends to degrade into the Oxime or Triac species.[1]

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